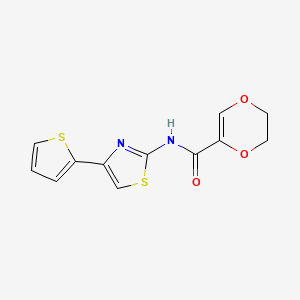
N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups including a carboxamide, a thiazole, a thiophene, and a dioxine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazole and dioxine) and a carboxamide group suggests potential for interesting chemical behavior and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of thiophene and thiazole derivatives. For instance, the synthesis of compounds involving thiophene rings has been explored, with studies detailing the crystallization, molecular structure, and interactions within the crystals, such as hydrogen bonding and π-π interactions. These investigations provide foundational knowledge for understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and material science (Prabhuswamy et al., 2016).
Antimicrobial Activity
Several studies have synthesized thiophene and thiazole derivatives to evaluate their antimicrobial properties. The development of these compounds involves various chemical methodologies, aiming to discover new antimicrobial agents with high efficacy against bacteria and fungi. This research is significant in the quest for new treatments for infectious diseases, contributing to the pharmaceutical applications of thiophene and thiazole derivatives (Sowmya et al., 2018).
Antitumor and Anti-inflammatory Activities
The potential antitumor and anti-inflammatory activities of thiophene and thiazole derivatives have been a subject of investigation, highlighting their importance in developing new therapeutic agents. By synthesizing and characterizing various derivatives, researchers aim to identify compounds with significant biological activities, which could lead to the development of novel anticancer and anti-inflammatory drugs. This area of research demonstrates the therapeutic applications of these compounds in treating various diseases and conditions (Gomha et al., 2016).
Material Science Applications
Thiophene and thiazole derivatives have also found applications in material science, particularly in the development of polymer solar cells and electrochromic materials. These studies involve the synthesis of polymers containing thiophene units, investigating their photophysical properties, and evaluating their performance in solar cells and electrochromic devices. This research underscores the versatility of thiophene and thiazole derivatives in creating advanced materials for energy and electronic applications (Qin et al., 2009).
作用機序
特性
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-11(9-6-16-3-4-17-9)14-12-13-8(7-19-12)10-2-1-5-18-10/h1-2,5-7H,3-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXSXHFCXQDACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

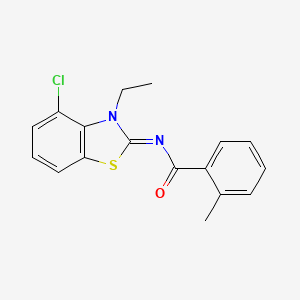
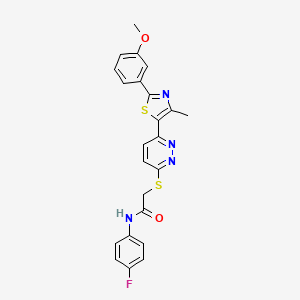
![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)

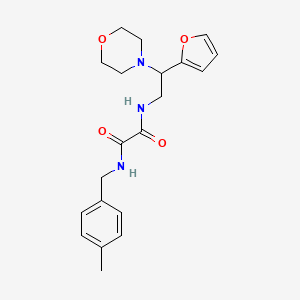
![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2769994.png)

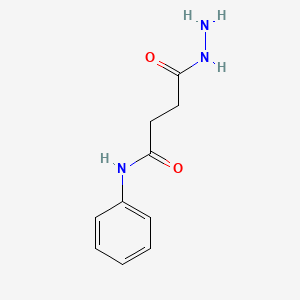
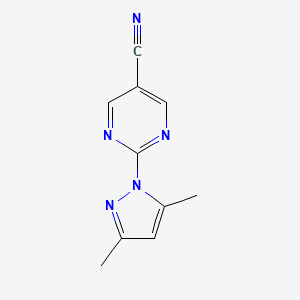
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)
